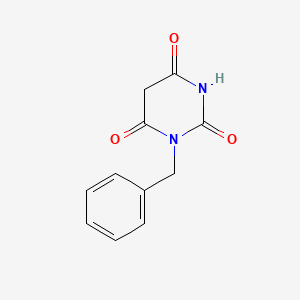

1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-9-6-10(15)13(11(16)12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYPOQLJBPNQOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296395 |

Source

|

| Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91360-95-1 |

Source

|

| Record name | 91360-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione from barbituric acid

An In-depth Technical Guide to the Synthesis of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione from Barbituric Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a derivative of barbituric acid. Barbituric acid and its analogues are foundational scaffolds in medicinal chemistry, serving as precursors to a wide array of therapeutic agents, particularly those acting on the central nervous system.[1][2] This document details the chemical principles, reaction mechanisms, a step-by-step experimental protocol, and methods for characterization of the target compound. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Barbiturate Scaffold

Barbituric acid, a pyrimidine derivative, is the parent compound for a class of drugs known as barbiturates.[2] While barbituric acid itself lacks pharmacological activity, its derivatives, substituted at the nitrogen or the C-5 position, have been extensively explored for their therapeutic properties.[1] N-substitution, in particular, can significantly modulate the lipophilicity and pharmacological profile of these compounds. The introduction of a benzyl group at the N-1 position, yielding this compound, creates a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development.[3][4] This guide focuses on the direct N-alkylation of barbituric acid as a reliable method for its synthesis.

Reaction Mechanism and Scientific Rationale

The is achieved through a nucleophilic substitution reaction, specifically an N-alkylation.

The Nucleophilic Character of Barbituric Acid

The barbituric acid ring contains two secondary amine (N-H) protons. These protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. In the presence of a base, one of these protons can be abstracted, forming a resonance-stabilized anion. This deprotonation significantly enhances the nucleophilicity of the nitrogen atom, enabling it to attack an electrophilic carbon.

The Role of the Base and Alkylating Agent

The N-alkylation process is facilitated by a base, which deprotonates the barbituric acid, and an alkylating agent that provides the electrophilic carbon.[5]

-

Base Selection: A non-nucleophilic, moderately strong base is ideal to prevent unwanted side reactions. Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly employed. The base's function is to generate the barbiturate anion, the active nucleophile in the reaction.

-

Alkylating Agent: Benzyl bromide is an effective benzylating agent for this synthesis. The carbon atom attached to the bromine is electrophilic, and bromide is an excellent leaving group, facilitating the Sₙ2 reaction pathway.[5]

The reaction proceeds via an Sₙ2 mechanism where the deprotonated nitrogen atom of barbituric acid attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the N-C bond.

Mechanistic Pathway Visualization

The following diagram illustrates the key steps in the N-alkylation of barbituric acid.

Caption: Reaction mechanism for the synthesis of 1-benzylbarbituric acid.

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Barbituric Acid | 128.09 | 2.56 g | 20.0 | Ensure it is dry. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.32 g | 24.0 | Anhydrous, finely powdered. |

| Benzyl Bromide | 171.04 | 2.60 mL | 22.0 | Lachrymator, handle in a fume hood. |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - | Anhydrous. |

| Ethyl Acetate | - | ~150 mL | - | For extraction. |

| Brine (Saturated NaCl) | - | ~50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate | - | As needed | - | For drying. |

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and analysis.

Caption: General experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add barbituric acid (2.56 g, 20.0 mmol) and anhydrous potassium carbonate (3.32 g, 24.0 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (50 mL) to the flask. Stir the suspension at room temperature.

-

Addition of Alkylating Agent: Using a syringe, slowly add benzyl bromide (2.60 mL, 22.0 mmol) to the stirring suspension over 5 minutes. Caution: Benzyl bromide is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[5]

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 100 mL of cold water. A precipitate may form. Stir for 15 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white solid.[6][7]

Characterization of the Final Product

Proper characterization is essential to confirm the structure and purity of the synthesized this compound.

| Property | Description |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol [8][9] |

| Appearance | White crystalline solid |

| ¹H NMR | Expected signals include a singlet for the CH₂ protons of the benzyl group, multiplets for the aromatic protons of the benzyl group, and a singlet for the remaining N-H proton. |

| ¹³C NMR | Expected signals for the carbonyl carbons, the carbons of the pyrimidine ring, and the carbons of the benzyl group. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z = 219.07. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (multiple bands for the different carbonyl environments), and C-H stretching from the aromatic and methylene groups.[10] |

Potential Challenges and Troubleshooting

-

Side Reactions: The primary potential side reaction is dialkylation, leading to the formation of 1,3-dibenzylpyrimidine-2,4,6(1H,3H,5H)-trione. To minimize this, a slight excess of barbituric acid relative to the benzylating agent can be used, or the stoichiometry can be carefully controlled. O-alkylation is also a possibility, though N-alkylation is generally favored under these conditions.

-

Incomplete Reaction: If the reaction does not proceed to completion, gentle heating (e.g., to 40-50 °C) may be applied. Ensure all reagents are anhydrous, as water can interfere with the base and the reaction.

-

Purification Issues: If the product is difficult to recrystallize, column chromatography on silica gel may be employed as an alternative purification method.

Conclusion

The via N-alkylation is a straightforward and efficient method for producing this valuable chemical intermediate. The protocol described herein, grounded in established chemical principles, provides a reliable pathway for its preparation. The resulting compound serves as a versatile building block for the development of novel therapeutic agents, leveraging the rich history and proven biological relevance of the barbiturate scaffold.

References

-

PubChem. This compound. Available from: [Link].

-

Kamal, A., et al. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

-

Al-Amiery, A. A., et al. Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific & Engineering Research. Available from: [Link].

-

Chemistry of Heterocyclic Compounds. Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Available from: [Link].

-

Theses and Dissertations. The Design and Synthesis of Novel Barbiturates of Pharmaceutical Interest. Available from: [Link].

-

Georgia Institute of Technology. SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Available from: [Link].

- Google Patents. EP0526537B1 - 5-benzyl barbiturate derivatives.

-

Canadian Journal of Chemistry. and 5,5-alkyl-substituted barbituric acids. Available from: [Link].

-

Molecules. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available from: [Link].

-

Wikipedia. Barbituric acid. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Barbituric acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP0526537B1 - 5-benzyl barbiturate derivatives - Google Patents [patents.google.com]

- 8. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. science.asu-edu.ru [science.asu-edu.ru]

An In-Depth Technical Guide to 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1-benzylbarbituric acid, is a derivative of barbituric acid, a class of compounds that has been a cornerstone in the field of medicinal chemistry for over a century. While barbituric acid itself is not pharmacologically active, its derivatives have been extensively investigated and utilized for their diverse biological activities, most notably as central nervous system depressants.[1] The introduction of a benzyl group at the N1 position of the pyrimidine ring modifies the lipophilicity and steric profile of the parent molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for researchers in drug discovery and organic synthesis.

Chemical Structure and Properties

The foundational structure of this compound is the barbituric acid core, a six-membered heterocyclic ring containing two nitrogen and four carbon atoms. A benzyl group is attached to one of the nitrogen atoms, specifically at the N-1 position.

Molecular Structure:

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish this compound from its C5-substituted derivatives, such as 1-benzyl-5-phenylbarbituric acid, which has a different molecular weight and melting point.[2][3]

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-Benzylbarbituric acid, N-Benzylbarbituric acid | [4] |

| CAS Number | 91360-95-1 | [4] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [4] |

| Molecular Weight | 218.21 g/mol | [4] |

| Appearance | White to off-white crystalline powder (predicted) | General knowledge |

| Melting Point | Data not available for the pure compound. For the related 1-benzyl-5-phenylbarbituric acid: 158-164 °C.[2][3] | |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | General knowledge |

| XLogP3 | 0.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Topological Polar Surface Area | 66.5 Ų | [4] |

Synthesis of this compound

The synthesis of this compound typically follows the general and well-established method for barbiturate synthesis: the condensation of a substituted urea with a malonic acid derivative.[5] In this case, benzylurea is condensed with a malonic ester, such as diethyl malonate, in the presence of a strong base like sodium ethoxide.

Reaction Scheme:

Figure 2. General synthesis scheme for this compound.

Experimental Protocol (Adapted from the general synthesis of barbituric acid): [5]

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere. This should be done with caution due to the exothermic reaction and the production of hydrogen gas.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add diethyl malonate, followed by a solution of benzylurea in ethanol.

-

Condensation Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting sodium salt of the barbiturate is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Spectral Characterization

¹H NMR Spectroscopy:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Methylene Protons: A singlet at approximately 5.0 ppm, integrating to two protons, for the benzylic CH₂ group.

-

Pyrimidine Ring Protons: A singlet around 3.5-4.0 ppm for the two protons at the C5 position of the pyrimidine ring.

-

NH Proton: A broad singlet at a downfield chemical shift (typically >10 ppm) for the NH proton at the N3 position.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Resonances in the downfield region (160-175 ppm) for the three carbonyl carbons (C2, C4, C6).

-

Aromatic Carbons: Several signals in the aromatic region (125-140 ppm) corresponding to the carbons of the phenyl ring.

-

Methylene Carbon: A signal around 45-50 ppm for the benzylic CH₂ carbon.

-

C5 Carbon: A signal in the aliphatic region (around 40 ppm) for the C5 carbon of the pyrimidine ring.

Infrared (IR) Spectroscopy:

-

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H Stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

-

C=O Stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ due to the stretching vibrations of the three carbonyl groups.

-

C-N Stretching: Absorption bands in the fingerprint region (around 1200-1350 cm⁻¹) for the C-N stretching vibrations.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by the functional groups present in its structure: the acidic N-H proton, the active methylene group at C5, and the three carbonyl groups.

-

Acidity: The proton on the N3 nitrogen is acidic and can be removed by a base. The methylene protons at the C5 position are also acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for various condensation reactions at this position.

-

Reactions at C5: The active methylene group at C5 is a key site for chemical modification. It can undergo Knoevenagel condensation with aldehydes and ketones to introduce a variety of substituents, a common strategy in the synthesis of barbiturate derivatives with diverse pharmacological profiles.[1]

-

Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage under strong acidic or basic conditions, leading to the formation of malonic acid and benzylurea derivatives.

Biological Activity and Applications in Drug Development

Barbiturates, as a class, are well-known for their effects on the central nervous system, acting as positive allosteric modulators of GABAₐ receptors. This interaction enhances the inhibitory neurotransmission of GABA, leading to sedative, hypnotic, anxiolytic, and anticonvulsant effects.

While specific biological data for this compound is limited in publicly accessible literature, the presence of the N-benzyl substituent is known to influence the pharmacological properties of barbiturates. The lipophilicity conferred by the benzyl group can affect the compound's ability to cross the blood-brain barrier and its metabolic profile.

Derivatives of barbituric acid have been explored for a wide range of therapeutic applications beyond their traditional use, including:

-

Anticonvulsant Agents: The barbiturate scaffold is a key feature in several established antiepileptic drugs.

-

Anticancer Agents: Some novel barbituric acid derivatives have shown promising antiproliferative and antimigratory effects in cancer cell lines.[6]

-

Antimicrobial Agents: Various derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[7]

The synthesis of a diverse library of derivatives based on the this compound scaffold, particularly through modifications at the C5 position, represents a viable strategy for the discovery of novel therapeutic agents.

Safety and Handling

Conclusion

This compound is a chemically intriguing derivative of barbituric acid that holds potential for further investigation in the fields of medicinal chemistry and organic synthesis. Its synthesis is based on well-established chemical principles, and its structure offers multiple sites for chemical modification, enabling the creation of diverse compound libraries for biological screening. While specific experimental data on its physicochemical properties and biological activities are currently limited, this technical guide provides a solid foundation for researchers interested in exploring the potential of this and related N-substituted barbiturates in the development of novel therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound in drug discovery programs.

References

-

PubChem. This compound. [Link]

-

Organic Syntheses. Barbituric acid. [Link]

- Maryam Mohammed Hamza, et al. New Barbiturate Derivatives as Biological Active Agents. 2024.

-

Royal Society of Chemistry. Supplementary Information. [Link]

- Google Patents.

- Fahad, M. M., et al. Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences. 2022.

- Al-Hourani, B. J., et al.

-

Wikipedia. Barbituric acid. [Link]

-

Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma. PubMed Central. [Link]

Sources

Spectroscopic Characterization of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characterization of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, a significant derivative of barbituric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy as it applies to the structural elucidation of this compound. This guide will cover the theoretical basis for the observed spectral data, detailed experimental protocols for sample preparation and data acquisition, and a thorough analysis of the ¹H and ¹³C NMR spectra. The causality behind experimental choices and the interpretation of spectral features will be emphasized to provide a comprehensive understanding of the molecule's structure and electronic environment.

Introduction: The Significance of this compound

This compound, also known as 1-benzylbarbituric acid, belongs to the barbiturate class of compounds. Barbiturates have a long history in medicine, primarily as central nervous system depressants with sedative, hypnotic, and anticonvulsant properties[1]. The introduction of a benzyl group at the N-1 position of the pyrimidine ring significantly influences the compound's lipophilicity and metabolic profile, potentially altering its pharmacological activity. A precise and unambiguous structural characterization is paramount for understanding its structure-activity relationships and for quality control in synthetic processes.

NMR spectroscopy stands as the most powerful technique for the non-destructive elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Methodology: A Self-Validating System

The integrity of spectroscopic data is fundamentally linked to the rigor of the experimental methodology. The following protocols are designed to ensure the acquisition of high-quality, reproducible NMR data for this compound.

Sample Preparation

The choice of solvent is critical in NMR spectroscopy as it can influence the chemical shifts of the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. The residual proton signal of DMSO-d₅ at approximately 2.50 ppm serves as a convenient internal reference for the ¹H NMR spectrum, and the carbon signals at 39.52 ppm are used for referencing the ¹³C NMR spectrum.

Protocol:

-

Accurately weigh approximately 10-20 mg of high-purity this compound. The purity of the sample is crucial to avoid interfering signals.

-

Dissolve the sample in 0.5-0.7 mL of DMSO-d₆ (99.9 atom % D) in a clean, dry NMR tube.

-

Gently agitate the tube to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

-

Visually inspect the solution for any particulate matter. If present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The parameters for NMR data acquisition are chosen to optimize signal-to-noise ratio and resolution. A 400 MHz or higher field spectrometer is recommended for obtaining well-resolved spectra.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard 90° pulse

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise)

-

Referencing: Residual DMSO-d₅ signal at 2.50 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency)

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: ~2 seconds

-

Relaxation Delay: 5 seconds (longer delay to ensure quantitative data for quaternary carbons)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Referencing: DMSO-d₆ solvent signal at 39.52 ppm

Spectroscopic Data and Interpretation

The following sections present the predicted ¹H and ¹³C NMR data for this compound and a detailed interpretation of the spectra. This data is based on established NMR prediction algorithms and provides a representative spectrum for this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl group and the pyrimidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | Singlet | 1H | N3-H |

| ~7.3-7.4 | Multiplet | 5H | C9-H , C10-H , C11-H , C12-H , C13-H |

| ~4.9 | Singlet | 2H | C7-H ₂ |

| ~3.6 | Singlet | 2H | C5-H ₂ |

Interpretation:

-

N3-H Proton: The proton attached to the N3 nitrogen is expected to be a singlet and appear significantly downfield (around 11.2 ppm). This is due to its acidic nature and its involvement in hydrogen bonding with the solvent (DMSO-d₆).

-

Aromatic Protons (C9-H to C13-H): The five protons of the phenyl ring of the benzyl group are expected to resonate as a complex multiplet in the aromatic region (7.3-7.4 ppm). The overlap of these signals is common for monosubstituted benzene rings.

-

Benzylic Protons (C7-H₂): The two protons of the methylene bridge (C7) are chemically equivalent and are expected to appear as a sharp singlet around 4.9 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the phenyl ring.

-

Methylene Protons (C5-H₂): The two protons on the C5 carbon of the pyrimidine ring are also chemically equivalent and should appear as a singlet at approximately 3.6 ppm. These protons are flanked by two carbonyl groups, which causes a significant downfield shift.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C 4, C 6 |

| ~151 | C 2 |

| ~136 | C 8 |

| ~129 | C 10, C 12 |

| ~128 | C 9, C 13 |

| ~127 | C 11 |

| ~43 | C 7 |

| ~40 | C 5 |

Interpretation:

-

Carbonyl Carbons (C2, C4, C6): The three carbonyl carbons of the pyrimidine ring are expected to resonate at the most downfield region of the spectrum. The C4 and C6 carbons are in a similar chemical environment and are predicted to have a chemical shift around 172 ppm. The C2 carbon, situated between two nitrogen atoms, is expected to be slightly upfield, around 151 ppm.

-

Aromatic Carbons (C8-C13): The six carbons of the phenyl ring will appear in the aromatic region (127-136 ppm). The quaternary carbon (C8) attached to the benzylic methylene group will be the most downfield of the aromatic signals. The other aromatic carbons will have chemical shifts that are typical for a monosubstituted benzene ring.

-

Benzylic Carbon (C7): The carbon of the benzylic methylene group is expected to have a chemical shift of around 43 ppm.

-

Methylene Carbon (C5): The C5 carbon of the pyrimidine ring, situated between two carbonyl groups, is predicted to resonate at approximately 40 ppm.

Advanced Spectroscopic Techniques and Structural Confirmation

While ¹H and ¹³C NMR provide the fundamental structural information, two-dimensional (2D) NMR techniques can be employed for unambiguous assignment of all signals and to confirm the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. In this molecule, it would primarily confirm the coupling within the aromatic spin system of the benzyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals at ~4.9 ppm and ~3.6 ppm to their respective carbon signals at ~43 ppm (C7) and ~40 ppm (C5).

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, the benzylic protons (C7-H₂) would show a correlation to the C8 and C2 carbons, confirming the attachment of the benzyl group to the N1 position.

Caption: Experimental workflow for the NMR characterization of this compound.

Conclusion

The spectroscopic characterization of this compound by NMR is a powerful and essential tool for its structural verification. The ¹H and ¹³C NMR spectra, when properly acquired and interpreted, provide a detailed and unambiguous fingerprint of the molecule. This technical guide has outlined the rationale behind the experimental choices, provided a detailed protocol for data acquisition, and offered a thorough interpretation of the expected NMR data. By following these guidelines, researchers can confidently characterize this important barbituric acid derivative, ensuring the integrity and reliability of their scientific investigations.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

López-Cara, L., et al. (2011). Synthesis and biological evaluation of new barbituric acid derivatives as inhibitors of glycogen synthase kinase-3. Journal of Medicinal Chemistry, 54(18), 6246-6257. [Link]

-

Okada, J., & Esaki, T. (1974). C-13 NMR spectra of barbituric acid derivatives. II. Chemical & Pharmaceutical Bulletin, 22(7), 1580-1587. [Link]

-

SpectraBase. 1-benzyl-5-ethyl-5-phenylbarbituric acid. Wiley-VCH. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Molecule: 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione

This compound, also known as N-benzyluracil, possesses a molecular structure that dictates its interactions with various solvents.[1] Its core is a pyrimidine trione ring, which is polar and capable of hydrogen bonding, while the benzyl group introduces a nonpolar, aromatic character. The interplay between these two moieties is the primary determinant of its solubility profile.

The solubility of a solid compound is fundamentally governed by the balance between the energy required to break the crystal lattice and the energy released upon solvation of the individual molecules.[2][3][4] This guide will explore how the distinct properties of DMSO and ethanol influence this balance for this compound.

Section 2: Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely employed in drug discovery for its ability to dissolve a broad range of organic compounds.[5][6] Its high polarity and ability to accept hydrogen bonds make it an excellent solvent for many molecules that are sparingly soluble in water or alcohols.

Physicochemical Interactions and Expected Solubility

The high dipole moment of the sulfoxide group in DMSO allows for strong dipole-dipole interactions with polar functional groups. For this compound, the polar pyrimidine trione ring is expected to interact favorably with DMSO. While DMSO is a hydrogen bond acceptor, it is not a donor, which can influence the solvation of molecules with multiple hydrogen bond donor sites. The nonpolar benzyl group will have weaker interactions with DMSO, but the overall high solvent strength of DMSO is anticipated to result in good solubility.

Quantitative Solubility Data (Hypothetical)

| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 25 | > 200 | > 0.916 |

| 37 | > 250 | > 1.145 |

Note: This data is illustrative and should be confirmed experimentally.

Experimental Protocol for Solubility Determination in DMSO

This protocol outlines a reliable method for determining the solubility of this compound in DMSO using a combination of visual inspection and ¹H NMR spectroscopy.[5][7]

Materials:

-

This compound

-

Anhydrous DMSO-d6 (for NMR)[5]

-

Vortex mixer

-

Sonicator

-

Calibrated micropipettes

-

Sterile microcentrifuge tubes

-

5 mm NMR tubes

Procedure:

-

Stock Solution Preparation:

-

Visual Assessment:

-

¹H NMR Analysis:

-

Prepare a dilution of the stock solution to a known concentration (e.g., 1 mM) in DMSO-d6.[7]

-

Transfer approximately 0.6 mL of the solution to an NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

The presence of sharp, well-defined peaks corresponding to the compound at the expected chemical shifts confirms solubility at that concentration. The absence of a precipitate upon visual inspection is also a key indicator.[5]

-

Section 3: Solubility in Ethanol

Ethanol is a polar protic solvent, meaning it can act as both a hydrogen bond donor and acceptor.[8] This characteristic significantly influences its ability to dissolve solutes.

Physicochemical Interactions and Expected Solubility

The hydroxyl group of ethanol can form hydrogen bonds with the carbonyl and amine groups of the pyrimidine trione ring of this compound. The ethyl chain of ethanol is nonpolar and can interact with the benzyl group of the solute via van der Waals forces. However, the overall polarity of ethanol is lower than that of DMSO, and the hydrogen bonding network of ethanol itself must be disrupted to accommodate the solute. Therefore, the solubility of this compound in ethanol is expected to be lower than in DMSO.

Quantitative Solubility Data (Hypothetical)

The following table provides a hypothetical solubility profile for this compound in ethanol.

| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 25 | ~ 15 | ~ 0.069 |

| 37 | ~ 25 | ~ 0.115 |

Note: This data is illustrative and should be confirmed experimentally.

Experimental Protocol for Solubility Determination in Ethanol

A gravimetric method is a straightforward approach to determine the solubility of a compound in a volatile solvent like ethanol.[9][10]

Materials:

-

This compound

-

Anhydrous ethanol

-

Scintillation vials with caps

-

Shaking incubator or magnetic stirrer with hotplate

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed scintillation vial.

-

Record the total mass of the vial and compound.

-

Add a known volume of ethanol to the vial.

-

-

Equilibration:

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Allow the vial to stand undisturbed for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and pass it through a syringe filter into a pre-weighed vial.

-

Weigh the vial containing the filtrate to determine the mass of the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial with the filtrate in a vacuum oven at a moderate temperature to evaporate the ethanol completely.

-

Once a constant weight is achieved, record the final mass of the vial and the dissolved solid.

-

-

Calculation:

-

The solubility can be calculated from the mass of the dissolved solid and the mass or volume of the ethanol used.

-

Section 4: Comparative Analysis and Predictive Insights

The solubility of this compound is significantly influenced by the nature of the solvent.

| Solvent | Solvent Type | Key Interactions | Predicted Solubility |

| DMSO | Polar Aprotic | Strong dipole-dipole interactions, hydrogen bond acceptor | High |

| Ethanol | Polar Protic | Hydrogen bonding (donor and acceptor), dipole-dipole, van der Waals | Moderate |

The superior solvating power of DMSO for this compound can be attributed to its strong ability to disrupt the crystal lattice of the solute through potent dipole-dipole interactions. While ethanol can form hydrogen bonds, its lower polarity and the energy required to disrupt its own hydrogen-bonding network result in a more moderate solubilizing capacity for this particular molecule.

Section 5: Visualizing Molecular Interactions

The following diagrams illustrate the key intermolecular forces at play between this compound and the two solvents.

Caption: Molecular interactions influencing solubility.

Section 6: Conclusion and Future Directions

This guide has provided a detailed theoretical and practical overview of the solubility of this compound in DMSO and ethanol. The key takeaway for researchers is the critical importance of matching the physicochemical properties of the solute with those of the solvent to achieve desired concentrations for screening and formulation. While DMSO offers superior solvating power for this compound, considerations such as solvent toxicity and compatibility with downstream assays may necessitate the use of ethanol.

It is strongly recommended that the hypothetical data presented in this guide be validated through rigorous experimental work. Further studies could also explore solubility in other pharmaceutically relevant solvents and the impact of pH on aqueous solubility.

References

- Solubility of Things. (n.d.). Pyrimidine.

- Benchchem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

- Li, A., & Yalkowsky, S. H. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences, 83(12), 1735-1740.

- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22-31.

- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Semantic Scholar. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- Ishihara, T., et al. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- PubChem. (n.d.). This compound.

- University of Sydney. (2023). Solubility of Organic Compounds.

- ResearchGate. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- gChem Global. (n.d.). DMSO.

- Wikipedia. (n.d.). Benzyl alcohol.

Sources

- 1. This compound | C11H10N2O3 | CID 268726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

The Advent of N-Benzyl Barbiturates: A Technical Guide to Their Discovery, Synthesis, and Pharmacological Profile

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific development of N-benzyl substituted barbiturates. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships, and pharmacological properties of this unique class of compounds, offering valuable insights for contemporary research and development.

Introduction: Building on a CNS Depressant Legacy

The history of barbiturates dates back to the synthesis of barbituric acid in 1864, with the first pharmacologically active derivative, barbital, being introduced to medicine in 1904.[1] These central nervous system (CNS) depressants, known for their sedative, hypnotic, and anticonvulsant properties, quickly became a cornerstone of therapy for anxiety, insomnia, and seizure disorders.[1][2] The primary mechanism of action for barbiturates involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3][4] By increasing the duration of chloride channel opening, barbiturates enhance neuronal inhibition, leading to their characteristic CNS depressant effects.[5][6]

The core barbiturate structure, a pyrimidine heterocycle, offered a versatile scaffold for chemical modification. Early research established that substitutions at the C-5 position were crucial for CNS activity, with the nature of these substituents influencing both potency and duration of action.[2][7] The introduction of N-benzyl substituents represented a significant, albeit less explored, avenue of investigation aimed at further modulating the pharmacological profile of these compounds.

The Dawn of N-Benzylation: Early Synthetic Endeavors

The mid-20th century saw a surge in the synthesis and evaluation of numerous barbiturate derivatives. A key publication by E. J. Rowe and M. H. Weinswig in 1964 detailed the synthesis of N-substituted and N,N'-disubstituted benzyl derivatives of 5,5-disubstituted barbiturates, including well-known parent compounds like amobarbital and phenobarbital.[8] This work provided a foundational methodology for the N-benzylation of existing barbiturates, opening the door for systematic investigation into how this structural modification would impact their biological activity.

The primary synthetic route to N-benzyl barbiturates involves the reaction of a 5,5-disubstituted barbiturate with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. The base serves to deprotonate the nitrogen atom of the barbiturate ring, forming a nucleophilic anion that subsequently attacks the benzylic carbon of the halide, resulting in the formation of the N-benzyl derivative.

Caption: General synthetic scheme for N-benzylation of barbiturates.

Structure-Activity Relationships: The Influence of the Benzyl Moiety

The addition of a benzyl group to the nitrogen atom of the barbiturate ring introduces a bulky, lipophilic moiety that can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. While comprehensive SAR studies specifically focused on the N-benzyl group are limited in the historical literature, general principles of barbiturate SAR can be extrapolated and combined with more recent findings.

Key considerations for the SAR of N-benzyl substituted barbiturates include:

-

Lipophilicity: The benzyl group increases the overall lipophilicity of the molecule. This can enhance its ability to cross the blood-brain barrier and access its target, the GABA-A receptor, in the CNS.[7] However, excessive lipophilicity can lead to decreased aqueous solubility and potential issues with formulation and bioavailability.

-

Steric Hindrance: The size of the benzyl group can influence how the molecule interacts with the GABA-A receptor. It may favor binding to specific subunit interfaces or induce conformational changes that differ from those caused by the parent barbiturate.

-

Electronic Effects: Substitution on the phenyl ring of the benzyl group can modulate the electronic properties of the molecule, which may impact binding affinity and intrinsic activity.

-

Metabolism: The N-benzyl group can provide a new site for metabolic attack, potentially altering the drug's duration of action and metabolic profile. For instance, N-debenzylation could regenerate the parent barbiturate.

Recent research on N-3-benzyl derivatives of phenobarbital and nirvanol has highlighted the profound and often stereoselective impact of this substitution. For example, (-)-N-3-benzyl-phenobarbital was found to be a highly potent and selective competitive inhibitor of the cytochrome P450 enzyme CYP2C19, with a Ki value of 79 nM.[9] This is in stark contrast to its enantiomer, which was significantly less potent.[9] This finding suggests that the N-benzyl group can introduce a high degree of specificity for biological targets beyond the GABA-A receptor.

Pharmacological Profile: Modulating CNS Effects

The primary pharmacological effects of N-benzyl substituted barbiturates are expected to be in line with other barbiturates, namely sedative-hypnotic and anticonvulsant activities. However, the presence of the N-benzyl group can fine-tune these properties.

Sedative-Hypnotic Effects

While specific comparative data on the sedative-hypnotic potency of N-benzyl barbiturates versus their parent compounds is scarce in early literature, the increased lipophilicity conferred by the benzyl group would generally be expected to enhance CNS depressant effects. However, the overall effect will be a complex interplay between increased brain penetration and potentially altered affinity for the GABA-A receptor.

Anticonvulsant Activity

Barbiturates are effective anticonvulsants, and this activity is retained, and in some cases potentially enhanced, in their N-benzyl derivatives.[3] The anticonvulsant properties of barbiturates are mediated by their ability to enhance GABAergic inhibition, which helps to quell the excessive neuronal firing characteristic of seizures. A study on a novel photoactivatable barbiturate, 1-methyl-5-propyl-5-(m-trifluoromethyldiazirinyl) phenyl barbituric acid (mTFD-MPPB), demonstrated that the R-enantiomer, an N-substituted derivative, acted as an anticonvulsant in mice.[10]

The mechanism of action at the GABA-A receptor is crucial to the pharmacological effects of these compounds.

Caption: Mechanism of action of N-benzyl barbiturates at the GABA-A receptor.

Experimental Protocols

The following are representative protocols for the synthesis and pharmacological evaluation of N-benzyl substituted barbiturates, based on established methodologies.

Synthesis of N-Benzylphenobarbital

Materials:

-

Phenobarbital

-

Benzyl chloride

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of phenobarbital (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-benzylphenobarbital.

In Vivo Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

Animals:

-

Male Swiss mice (20-25 g)

Procedure:

-

Administer the N-benzyl substituted barbiturate or vehicle control intraperitoneally (i.p.).

-

At the time of peak effect (predetermined in pilot studies, typically 30-60 minutes post-injection), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of a tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.

-

Calculate the median effective dose (ED50) using a suitable statistical method (e.g., probit analysis).

Quantitative Data Summary

The following table summarizes key quantitative data for a representative N-benzyl substituted barbiturate.

| Compound | Target | Assay | Potency (Ki/IC50/ED50) | Reference |

| (-)-N-3-Benzyl-phenobarbital | CYP2C19 | Competitive Inhibition | 79 nM (Ki) | [9] |

| (-)-N-3-Benzyl-phenobarbital | CYP2C19 in human liver microsomes | Inhibition of (S)-mephenytoin 4'-hydroxylation | 71-94 nM (Ki) | [9] |

| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Seizure | MES test (mice, i.p.) | ED50 not explicitly stated for this specific compound, but related compounds showed high potency. | [11] |

Conclusion and Future Perspectives

The exploration of N-benzyl substituted barbiturates represents a fascinating chapter in the history of medicinal chemistry. While the initial focus of barbiturate research was heavily concentrated on modifications at the C-5 position, the introduction of the N-benzyl group demonstrated a viable strategy for modulating the pharmacological profile of these compounds. The discovery of potent and selective CYP2C19 inhibition by N-benzylphenobarbital highlights the potential for these derivatives to exhibit novel biological activities beyond their traditional role as CNS depressants.

Future research in this area could focus on a more systematic exploration of the structure-activity relationships of the N-benzyl moiety, including the effects of substitution on the phenyl ring. Furthermore, a direct comparison of the sedative, hypnotic, and anticonvulsant potencies of various N-benzyl barbiturates with their parent compounds would provide a clearer understanding of the therapeutic potential of this chemical space. The development of N-benzyl substituted barbiturates with improved selectivity and safety profiles remains a promising area for investigation in the ongoing quest for novel therapeutics for neurological disorders.

References

-

Rowe, E. J., & Weinswig, M. H. (1964). Synthesis of N-substituted and N,N'-disubstituted benzyl derivatives of 5,5-disubstituted barbiturates. Journal of Pharmaceutical Sciences, 53(2), 226-227. [Link]

-

The Design and Synthesis of Novel Barbiturates of Pharmaceutical Interest. (2004). [Link]

-

Kunze, K. L., et al. (2002). N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19. Drug Metabolism and Disposition, 30(3), 235-239. [Link]

-

Hansch, C., & Anderson, S. M. (1967). The structure-activity relationship in barbiturates and its similarity to that in other narcotics. Journal of Medicinal Chemistry, 10(5), 745-753. [Link]

-

Barbiturates: Structural activity relationship (SAR). (2020). [Link]

-

N-3-Benzyl-Phenobarbital: New Potent and Selective in Vitro Inhibitors of CYP2C19. (2016). [Link]

-

The structure-activity relationship in barbiturates and its similarity to that in other narcotics. (n.d.). [Link]

-

N-3-benzyl-phenobarbital as a selective inhibitor of CYP2C19 in human liver microsomes. (n.d.). [Link]

-

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. (n.d.). [Link]

-

SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). [Link]

-

Thompson, S. A., Whiting, P. J., & Wafford, K. A. (1996). Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination. British Journal of Pharmacology, 117(3), 521-527. [Link]

-

List of Barbiturate anticonvulsants. (n.d.). [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). [Link]

-

GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). [Link]

-

A green four-component synthesis of zwitterionic alkyl/benzyl pyrazolyl barbiturates and their photophysical studies. (2014). [Link]

-

Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects. (n.d.). [Link]

-

A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (n.d.). [Link]

-

Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA. (n.d.). [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (n.d.). [Link]

-

The history of barbiturates a century after their clinical introduction. (n.d.). [Link]

-

GABAA receptor. (n.d.). [Link]

-

Direct Activation of GABAA Receptors by Barbiturates in Cultured Rat Hippocampal Neurons. (1996). [Link]

-

Classification and principal clinical applications of the barbiturates... (n.d.). [Link]

-

Pentobarbital vs Phenobarbital Comparison. (n.d.). [Link]

-

Phenobarbital. (2024). [Link]

-

Organic Nitrogen-Selective Detector Used in Gas-Chromatographic Determination of Some Anticonvulsant and Barbiturate Drugs in Plasma and Tissues. (1975). [Link]

Sources

- 1. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]

- 3. drugs.com [drugs.com]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. SYNTHESIS OF N-SUBSTITUTED AND N,N'-DISUBSTITUTED BENZYL DERIVATIVES OF 5,5-DISUBSTITUTED BARBITURATES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (+)-N-3-Benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital: new potent and selective in vitro inhibitors of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Biological Activity Screening of Novel Pyrimidine-2,4,6-trione Derivatives

An In-depth Technical Guide:

Introduction: The Enduring Potential of the Pyrimidine-2,4,6-trione Scaffold

The pyrimidine-2,4,6-trione core, a foundational structure in medicinal chemistry, is a versatile scaffold that continues to yield compounds with significant therapeutic potential.[1][2] Historically recognized for sedative and anticonvulsant activities, modern synthetic modifications, particularly at the C5 position, have unlocked a broad spectrum of biological functions.[1][3][4] These include potent anticancer, antimicrobial, antioxidant, and specific enzyme-inhibitory effects.[4][5][6]

This guide outlines a tiered, multi-disciplinary screening strategy designed to efficiently identify and characterize the most promising derivatives, providing researchers with the critical data needed to advance lead candidates in the drug discovery pipeline.

Tier 1: Primary Screening for Anticancer Activity

Causality: The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA makes it a prime candidate for interfering with the cellular machinery of rapidly proliferating cancer cells.[7] Derivatives of this scaffold have demonstrated the ability to induce cytotoxicity and inhibit key enzymes in cancer progression, such as matrix metalloproteinases (MMPs) and various kinases.[8][9] Therefore, the initial screening phase is logically focused on assessing broad anti-proliferative effects against a panel of human cancer cell lines.

Workflow for In Vitro Anticancer Screening

Caption: Workflow for primary and secondary anticancer screening.

Experimental Protocol 1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[12]

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare stock solutions of the pyrimidine-trione derivatives in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[10][13]

Data Presentation: Anticancer Activity

Summarize the results in a clear, comparative format.

| Compound ID | Modification (C5-position) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer)[14] | IC₅₀ (µM) vs. HeLa (Cervical Cancer)[15] |

| PTD-01 | 5-benzylidene | 8.5 | 12.3 | 10.1 |

| PTD-02 | 5-(4-chlorobenzylidene) | 1.6 | 3.3 | 2.5 |

| PTD-03 | 5-(4-methoxybenzylidene) | 15.2 | 21.8 | 18.4 |

| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |

Tier 2: Antimicrobial Activity Screening

Causality: The nitrogen-rich pyrimidine core is a key pharmacophore in many established antimicrobial agents.[4] These derivatives can disrupt microbial metabolic pathways, cell wall synthesis, or nucleic acid replication. A primary screen should therefore evaluate broad-spectrum activity against representative Gram-positive and Gram-negative bacteria and fungi.

Experimental Protocol 2: Broth Microdilution for MIC Determination

This method provides a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[16][17]

Methodology:

-

Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well. Add 50 µL of the test compound at 2x the highest desired concentration to the first column.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this inoculum to each well.

-

Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest compound concentration in which no visible growth (turbidity) is observed. For confirmation, 10 µL of Resazurin solution can be added; a color change from blue to pink indicates viable bacteria.[16]

Data Presentation: Antimicrobial Activity

| Compound ID | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |

| PTD-01 | 32 | 64 | >128 |

| PTD-02 | 8 | 16 | 64 |

| PTD-03 | 64 | >128 | >128 |

| Ciprofloxacin | 1 | 0.5 | N/A |

Tier 3: Anticonvulsant Activity Screening

Causality: The barbiturate core is the archetypal structure for anticonvulsant drugs. Its mechanism often involves enhancing the inhibitory neurotransmission of GABA at the GABA-A receptor. Therefore, screening novel derivatives for efficacy in validated animal models of seizures is a critical step.[3][4]

Workflow for In Vivo Anticonvulsant Screening

Caption: Decision workflow for in vivo anticonvulsant evaluation.

Experimental Protocol 3: Maximal Electroshock (MES) Test

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[18][19][20]

Methodology:

-

Animal Dosing: Administer the test compound to mice or rats via intraperitoneal (i.p.) or oral (p.o.) route. A typical screening dose is 30-100 mg/kg.

-

Peak Time: Wait for the time of peak drug effect, determined from preliminary pharmacokinetic studies (typically 30-60 minutes for i.p.).

-

Stimulation: Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

-

Observation: An unprotected animal will exhibit a characteristic seizure pattern, including a tonic extension of the hind limbs.

-

Endpoint: The compound is considered protective if it completely abolishes the hind limb tonic extension phase. The effective dose (ED₅₀) is calculated based on the percentage of animals protected at various doses.

Tier 4: Targeted Mechanistic Assays - Enzyme Inhibition

Causality: Many bioactive compounds exert their effects by inhibiting specific enzymes. For pyrimidine-2,4,6-triones, enzymes like α-glucosidase (relevant to diabetes) and β-glucuronidase have been identified as targets.[5][21] An enzyme inhibition assay provides direct evidence of target engagement and helps elucidate the mechanism of action.

Principle of a Fluorogenic Enzyme Inhibition Assay

Caption: Diagram illustrating enzyme inhibition detection.

General Protocol 4: In Vitro α-Glucosidase Inhibition Assay

Methodology:

-

Reagent Preparation: Prepare a solution of α-glucosidase enzyme in phosphate buffer (pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the pNPG substrate to start the reaction.

-

Incubation & Measurement: Incubate for another 20 minutes at 37°C. The enzyme will cleave pNPG to produce p-nitrophenol, which is yellow.

-

Stop Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

-

Data Acquisition: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value. The standard drug Acarbose is used as a positive control.[5]

Conclusion and Strategic Outlook

This structured, multi-tiered guide provides a robust pathway for the comprehensive biological screening of novel pyrimidine-2,4,6-trione derivatives. By systematically progressing from broad phenotypic screens (cytotoxicity, antimicrobial) to more specific in vivo models (anticonvulsant) and targeted mechanistic assays (enzyme inhibition), researchers can efficiently identify lead compounds. This approach ensures that experimental choices are driven by the inherent chemical and biological properties of the scaffold, maximizing the potential for discovering new therapeutic agents. Subsequent steps for promising "hit" compounds would involve lead optimization, molecular docking studies to understand structure-activity relationships, and comprehensive ADME-Tox profiling.[5]

References

- Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives in Drug Discovery. Benchchem.

-

Barakat, A., et al. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. Bioorganic Chemistry, 68, 72-79. Retrieved from [Link]

-

Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Retrieved from [Link]

-

Tigranyan, A. G., et al. (2021). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

-

Slideshare. (n.d.). screening methods for Antiepileptic activity. Slideshare. Retrieved from [Link]

-

Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2037. Retrieved from [Link]

-

O'Neill, A. J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

-

Binda, C., et al. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(18), 5489. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structure investigation of novel pyrimidine-2,4,6-trione derivatives of highly potential biological activity as anti-diabetic agent. Request PDF. Retrieved from [Link]

-

Biocompare. (n.d.). Inhibitor Screening Kits. Biocompare. Retrieved from [Link]

-

Gaikwad, S. D., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. BioIVT. Retrieved from [Link]

-

Pontiki, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 11(10), 1904. Retrieved from [Link]

-

IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. Retrieved from [Link]

-

Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 167, 107647. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. ResearchGate. Retrieved from [Link]

-

Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. Slideshare. Retrieved from [Link]

-

Löscher, W. (2012). Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. Epilepsy & Behavior, 24(1), 16-25. Retrieved from [Link]

-

Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (2018). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Retrieved from [Link]

-

Maquoi, E., et al. (2004). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 10(13), 4309-4318. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies. Sci-Hub. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of pyrimidine-2,4,6-trione derivatives: anti-oxidant, Anti-cancer, α-glucosidase, ß-glucuronidase inhibition and their molecular docking studies. Request PDF. Retrieved from [Link]

-

Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

-

MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Retrieved from [Link]

-

American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Publications. Retrieved from [Link]

-

El-Metwaly, A. M., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan University Journal of Environmental Studies. Retrieved from [Link]

-

El-Nassar, S. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 739. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. ResearchGate. Retrieved from [Link]

-

Weisenthal, L. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. Retrieved from [Link]

-

Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(10), 13410-13425. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

-

SlidePlayer. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. SlidePlayer. Retrieved from [Link]

-

IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

Sources

- 1. science.asu-edu.ru [science.asu-edu.ru]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcrt.org [ijcrt.org]

- 8. sciensage.info [sciensage.info]

- 9. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tribioscience.com [tribioscience.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sci-Hub. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies / Bioorganic Chemistry, 2016 [sci-hub.box]

fundamental mechanism of action of pyrimidine-2,4,6-triones

An In-Depth Technical Guide to the Fundamental Mechanisms of Action of Pyrimidine-2,4,6-Triones

Abstract